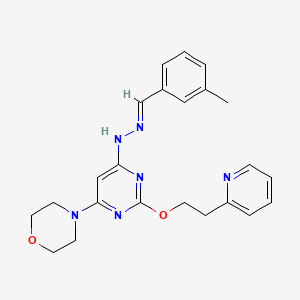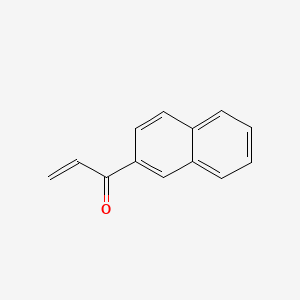
Nintedanib
描述
尼达尼布是一种小分子酪氨酸激酶抑制剂,主要用于治疗特发性肺纤维化和某些类型的非小细胞肺癌。它以商品名 Ofev 和 Vargatef 销售。 尼达尼布通过抑制参与血管生成和纤维化的多个信号通路发挥作用,使其成为治疗纤维化肺病和某些癌症的宝贵治疗剂 .
作用机制
尼达尼布通过抑制多种酪氨酸激酶受体发挥作用,包括血管内皮生长因子受体、血小板衍生生长因子受体和成纤维细胞生长因子受体。通过与这些受体结合,尼达尼布阻断促进成纤维细胞增殖、迁移和转化的下游信号通路。 这种抑制作用最终减少了纤维化和肿瘤生长 .
类似化合物:
吡非尼酮: 另一种用于治疗特发性肺纤维化的抗纤维化剂。与尼达尼布不同,吡非尼酮主要通过减少纤维化介质的产生发挥作用。
仑伐替尼: 一种多靶点酪氨酸激酶抑制剂,用于治疗各种癌症。它与尼达尼布具有相似的作用机制,但靶向不同的受体谱。
尼达尼布的独特性: 尼达尼布的独特性在于其三重血管生成激酶抑制,靶向参与血管生成和纤维化的三个主要信号通路。 这种广谱抑制作用使其在治疗纤维化肺病和某些癌症方面特别有效 .
生化分析
Biochemical Properties
Nintedanib competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . It interacts with these proteins and enzymes, inhibiting their function and thereby affecting biochemical reactions within the cell .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the function of VEGF, PDGF, and FGF, this compound can affect the growth and proliferation of cells, particularly those involved in the progression of idiopathic pulmonary fibrosis and non-small cell lung cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It competitively binds to the kinase domains of VEGF, PDGF, and FGF, inhibiting their function. This inhibition can lead to changes in gene expression within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be time-independent . Maximum plasma concentrations of this compound are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially .
Metabolic Pathways
This compound is predominantly metabolized via hydrolytic cleavage by esterases to its principle metabolite, which then undergoes glucuronidation via UGT enzymes in the intestines and liver . The CYP450 enzyme system plays a minor role in this compound metabolism .
准备方法
合成路线和反应条件: 尼达尼布的合成涉及多个关键步骤:
缩合反应: 4-(R 乙酸-2-基)-3-硝基苯甲酸与三甲基正己酸酯反应生成 (E)-4-[(2-甲氧基苄叉基) R 乙酸-2-基]-3-硝基苯甲酸。
取代反应: 中间体化合物在酸结合剂的存在下与 N-(4-氨基苯基)-N-甲基-2-(4-甲基哌嗪-1-基)乙酰胺进行取代反应,生成 (Z)-4-{[2-(N-甲基-2-(4-甲基哌嗪-1-基)乙酰胺基-苯胺)苄叉基] R 乙酸-2-基}-3-硝基苯甲酸。
还原和环化: 顺序还原和环化反应产生最终产物尼达尼布
工业生产方法: 尼达尼布的工业生产通常涉及制备其乙基磺酸盐形式,这提高了其溶解度和生物利用度。 该过程包括形成具有药学可接受赋形剂的均质分散剂型,然后封装在软明胶或硬明胶胶囊中 .
反应类型:
氧化: 尼达尼布可以发生氧化反应,特别是在甲氧基和哌嗪基部分。
还原: 还原反应参与尼达尼布的合成,特别是在硝基转化为胺的过程中。
取代: 取代反应在尼达尼布合成过程中关键中间体的形成中至关重要。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢气在钯催化剂存在下的还原剂。
取代: 通常采用三乙胺等酸结合剂。
主要产物: 从这些反应形成的主要产物是尼达尼布本身,中间体如 (E)-4-[(2-甲氧基苄叉基) R 乙酸-2-基]-3-硝基苯甲酸和 (Z)-4-{[2-(N-甲基-2-(4-甲基哌嗪-1-基)乙酰胺基-苯胺)苄叉基] R 乙酸-2-基}-3-硝基苯甲酸是合成中的关键步骤 .
科学研究应用
相似化合物的比较
Pirfenidone: Another antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis. Unlike Nintedanib, Pirfenidone primarily acts by reducing the production of fibrogenic mediators.
Lenvatinib: A multitargeted tyrosine kinase inhibitor used in the treatment of various cancers. It shares a similar mechanism of action with this compound but targets a different spectrum of receptors.
Uniqueness of this compound: this compound’s uniqueness lies in its triple angiokinase inhibition, targeting three major signaling pathways involved in angiogenesis and fibrosis. This broad-spectrum inhibition makes it particularly effective in managing fibrotic lung diseases and certain cancers .
属性
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMDPSXJELVGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025948, DTXSID20918936 | |
| Record name | Nintedanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20mg/mL | |
| Record name | Nintedanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Nintedanib is a small molecule, competitive, triple angiokinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Many of these RTKs are implicated in lung fibrosis and tumour angiogenesis, so nintedanib is therefore used in the treatment of proliferative diseases such as idiopathic pulmonary fibrosis, non-small cell lung cancer, and systemic sclerosis-associated interstitial lung disease. The specific RTKs that nintedanib inhibits are platelet-derived growth factor (PDGFR) α and β, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fns-Like tyrosine kinase-3 (FLT3). Nintedanib binds to the ATP-binding pocket of these receptors and inhibits their activity, thereby blocking signalling cascades that result in the proliferation and migration of lung fibroblasts. Nintedanib also inhibits kinase signalling pathways in various cells within tumour tissues, including endothelial cells, pericytes, smooth muscle cells, and cells contributing to angiogenesis, culminating in an inhibition of cell proliferation and apoptosis of affected tumour cells. In addition to RTK inhibition, nintedanib also prevents the actions of the nRTKs Lck, Lyn, and Src. The contribution of the inhibition of Lck and Lyn towards the therapeutic efficacy of nintedanib is unclear, but inhibition of the Src pathway by nintedanib has been shown to reduce lung fibrosis., Idiopathic pulmonary fibrosis (IPF) is a disease with relentless course and limited therapeutic options. Nintedanib (BIBF-1120) is a multiple tyrosine kinase inhibitor recently approved by the U.S. Food and Drug Administration for the treatment of IPF. The precise antifibrotic mechanism(s) of action of nintedanib, however, is not known. Therefore, we studied the effects of nintedanib on fibroblasts isolated from the lungs of patients with IPF. Protein and gene expression of profibrotic markers were assessed by Western immunoblotting and real-time PCR. Autophagy markers and signaling events were monitored by biochemical assays, Western immunoblotting, microscopy, and immunofluorescence staining. Silencing of autophagy effector proteins was achieved with small interfering RNAs. Nintedanib down-regulated protein and mRNA expression of extracellular matrix (ECM) proteins, fibronectin, and collagen 1a1 while inhibiting transforming growth factor (TGF)-beta1-induced myofibroblast differentiation. Nintedanib also induced beclin-1-dependent, ATG7-independent autophagy. Nintedanib's ECM-suppressive actions were not mediated by canonical autophagy. Nintedanib inhibited early events in TGF-beta signaling, specifically tyrosine phosphorylation of the type II TGF-beta receptor, activation of SMAD3, and p38 mitogen-activated protein kinase. Nintedanib down-regulates ECM production and induces noncanonical autophagy in IPF fibroblasts while inhibiting TGF-beta signaling. These mechanisms appear to be uncoupled and function independently to mediate its putative antifibrotic effects., Nintedanib is a small molecule that inhibits multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Nintedanib inhibits the following RTKs: platelet-derived growth factor receptor (PDGFR) a and beta, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fms-like tyrosine kinase-3 (FLT3). Among them, FGFR, PDGFR, and VEGFR have been implicated in IPF pathogenesis. Nintedanib binds competitively to the adenosine triphosphate (ATP) binding pocket of these receptors and blocks the intracellular signaling which is crucial for the proliferation, migration, and transformation of fibroblasts representing essential mechanisms of the IPF pathology. In addition, nintedanib inhibits the following nRTKs: Lck, Lyn and Src kinases. The contribution of FLT3 and nRTK inhibition to IPF efficacy is unknown. | |
| Record name | Nintedanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nintedanib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
656247-17-5, 928326-83-4 | |
| Record name | Nintedanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nintedanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nintedanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NINTEDANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HRD2P839 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nintedanib | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
305C | |
| Record name | Nintedanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09079 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nintedanib and what are its primary targets?
A1: this compound is a small-molecule tyrosine kinase inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It primarily targets receptor tyrosine kinases involved in angiogenesis and fibrosis, including:
Q2: How does this compound exert its antifibrotic effects?
A2: this compound inhibits the activity of PDGFR, VEGFR, and FGFR. [, , , , ] These receptors are involved in signaling pathways crucial for fibroblast proliferation, migration, differentiation into myofibroblasts, and extracellular matrix production, all key processes in fibrosis. [, ] By blocking these pathways, this compound effectively reduces fibroblast activation and subsequent collagen deposition. [, ]
Q3: Does this compound impact collagen fibril formation?
A3: Yes, research indicates that this compound directly inhibits collagen I fibril formation, leading to a reduction in the size and number of collagen fibril bundles. []
Q4: How does this compound affect tumor growth and angiogenesis?
A4: this compound's antitumor activity is attributed to its inhibitory effects on angiogenesis, a process essential for tumor growth and spread. [, ] By blocking VEGFR, PDGFR, and FGFR signaling, this compound disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen. [, ] Additionally, this compound can induce vascular normalization in tumor microenvironments, potentially enhancing the delivery and efficacy of chemotherapeutic agents. []
Q5: Does this compound have anti-inflammatory effects?
A5: Research suggests that this compound possesses anti-inflammatory properties. In preclinical models of pulmonary fibrosis, this compound treatment reduced the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in bronchoalveolar lavage fluid. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C28H29F2N5O4, and its molecular weight is 537.56 g/mol. []
Q7: What are the challenges associated with this compound's solubility and bioavailability?
A7: this compound exhibits poor solubility in the intestinal tract environment, resulting in low oral bioavailability, approximately 4.7%. [] This presents a challenge for achieving optimal therapeutic concentrations in vivo.
Q8: What strategies have been explored to improve this compound's bioavailability?
A8: Electrospray technology has been investigated to develop a this compound solid dispersion formulation. [] This approach aims to enhance the drug's dissolution rate and consequently improve its bioavailability.
Q9: What is the purpose of developing sustained-release formulations of this compound?
A9: Sustained-release formulations of this compound aim to prolong drug release, which could potentially enhance patient compliance by reducing dosing frequency. [] Additionally, sustained release may help to maintain more consistent drug levels in the body, potentially improving efficacy and reducing side effects.
Q10: What is the effect of this compound on the pharmacokinetics of co-administered drugs?
A10: Studies indicate that this compound does not significantly affect the pharmacokinetics of drugs commonly used in combination regimens for cancer treatment, such as the components of the mFOLFOX6 regimen (oxaliplatin, leucovorin, and 5-fluorouracil). [] Similarly, the pharmacokinetic profile of this compound remains largely unaffected when co-administered with pirfenidone. []
Q11: What cellular models have been used to study this compound's antifibrotic activity?
A11: Researchers have utilized various cellular models to investigate this compound's antifibrotic effects, including primary lung fibroblasts derived from patients with systemic sclerosis-associated interstitial lung disease (SSc-ILD), as well as lung fibroblasts from control subjects. [] These models have been instrumental in elucidating this compound's impact on fibroblast proliferation, migration, differentiation, and extracellular matrix production. []
Q12: Which animal models have been employed to evaluate the efficacy of this compound in pulmonary fibrosis?
A12: Bleomycin-induced lung injury in mice is a widely used preclinical model for assessing potential antifibrotic agents, including this compound. [] Studies utilizing this model have demonstrated this compound's efficacy in reducing collagen deposition and improving lung function. [, ]
Q13: Has the efficacy of this compound been studied in animal models of other fibrotic diseases besides pulmonary fibrosis?
A13: Yes, in addition to pulmonary fibrosis, the therapeutic potential of this compound has been explored in preclinical models of systemic sclerosis. [, ] Research has shown that this compound can ameliorate skin and lung fibrosis in these models, suggesting its potential broader applicability in treating fibrotic conditions. [, ]
Q14: What is the evidence for this compound's clinical efficacy in idiopathic pulmonary fibrosis (IPF)?
A14: Two large-scale, phase III clinical trials, INPULSIS-1 and INPULSIS-2, have established the efficacy of this compound in treating IPF. [] Both trials demonstrated that this compound significantly slowed the rate of decline in forced vital capacity (FVC), a key indicator of disease progression, compared to placebo. []
Q15: Has this compound demonstrated clinical benefit in systemic sclerosis-associated interstitial lung disease (SSc-ILD)?
A15: The SENSCIS trial investigated this compound's efficacy in SSc-ILD. [] While the primary analysis showed a reduction in the rate of FVC decline with this compound compared to placebo, the result was statistically significant only at a less stringent significance level. [] Further research and analyses are ongoing to clarify the clinical benefit of this compound in this specific patient population.
Q16: What are the common adverse events associated with this compound treatment?
A16: The most frequently reported adverse event associated with this compound is diarrhea, which has been observed in clinical trials of both IPF and SSc-ILD. [, ] Other gastrointestinal side effects, including nausea and vomiting, have also been reported. [, , ]
Q17: Are there any serious adverse events of concern with this compound?
A17: While this compound is generally well-tolerated, serious adverse events, though less common, have been reported in clinical trials. [, , ] These include liver enzyme elevations and cardiovascular events, the incidence of which appears to be consistent with that observed in the general IPF population. [] Close monitoring of liver function and cardiovascular health is essential during this compound therapy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
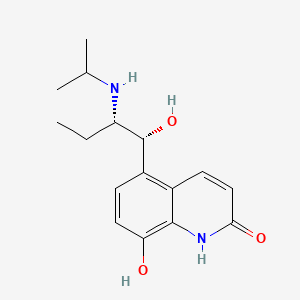

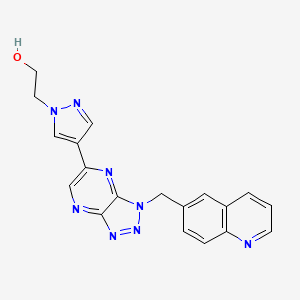
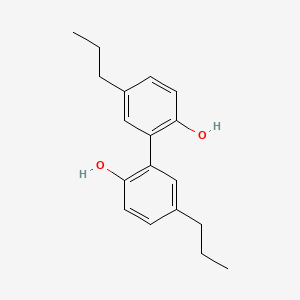
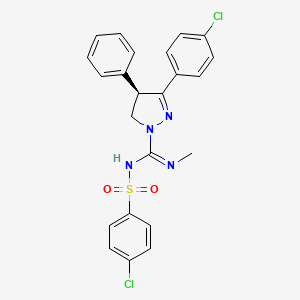
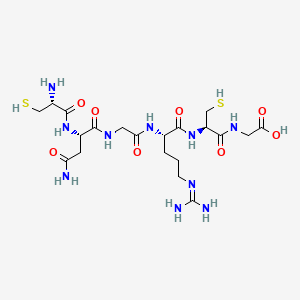
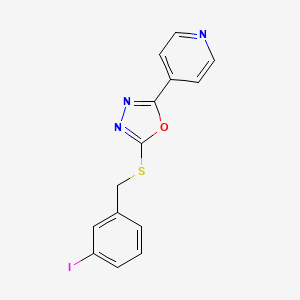
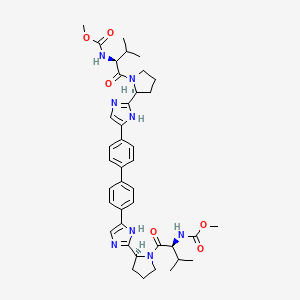
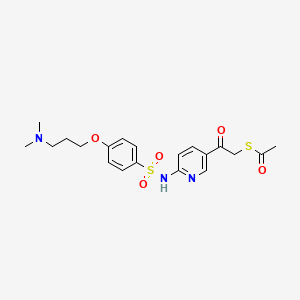
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)


